1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid
Description
This compound (CAS: 1142210-30-7) is a heterocyclic organic molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl carbamoyl group and a piperidine-3-carboxylic acid moiety.
Properties
IUPAC Name |
1-[5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-26-12-6-4-11(5-7-12)18-13(22)14-19-20-15(27-14)16(23)21-8-2-3-10(9-21)17(24)25/h4-7,10H,2-3,8-9H2,1H3,(H,18,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOZTGRFAVBWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C(=O)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112239 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-methoxyphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-30-7 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-methoxyphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-methoxyphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid typically involves multiple steps:
-
Formation of the Thiadiazole Ring:
- The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
- This intermediate is then acylated with 4-methoxyphenyl isocyanate to introduce the methoxyphenyl group.
-
Coupling with Piperidine:
- The resulting compound is then coupled with piperidine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products:
- Oxidation of the methoxy group yields a hydroxyl derivative.
- Reduction of the carbonyl groups yields alcohol derivatives.
- Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anti-inflammatory agent.
- Investigated for its potential anticancer properties.
Industry:
- Potential use in the development of new materials with specific properties.
- Studied for its potential applications in the agrochemical industry.
Mechanism of Action
The mechanism of action of 1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, core heterocycles, and functional groups. Key comparisons are outlined below:
Substituent Effects: Methoxy vs. Methyl Groups
- 1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid (CAS: 1142202-73-0): Molecular Weight: 374.42 g/mol (vs. 390.41 g/mol for the methoxy analog). The methyl group reduces polarity compared to the methoxy group, likely increasing lipophilicity (cLogP ~1.8 vs. ~1.2 for the methoxy derivative). Biological Impact: Methyl groups may favor hydrophobic interactions in binding pockets, whereas methoxy groups can engage in hydrogen bonding or π-stacking .
Core Heterocycle Modifications
- 3-(5-{[(4-Methoxybiphenyl-4-yl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid (2d, LK01379): Replaces the piperidine-carboxylic acid with a propanoic acid chain. Molecular Weight: 438.07 g/mol. Synthesis Yield: 86%, with a melting point of 155–156 °C.
- 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile: Features a thiadiazole-thioether linkage instead of a carbonyl-piperidine group. Molecular Weight: 371.1 g/mol. The thioether group increases electron density, which may alter binding kinetics in enzyme targets .
Piperidine-Carboxylic Acid Derivatives
1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid (CAS: 927637-85-2):
- Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate (CAS: 105624-93-9): Replaces the carboxylic acid with an ethyl ester. The ester group increases lipophilicity (cLogP ~2.5), favoring passive diffusion across membranes but requiring metabolic activation for therapeutic activity .
Table 1: Comparative Analysis of Key Compounds
| Compound Name / CAS | Core Structure | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound (1142210-30-7) | Thiadiazole + Piperidine | 4-Methoxyphenyl | 390.41 | High polarity, GPCR affinity potential |
| Methyl Analog (1142202-73-0) | Thiadiazole + Piperidine | 4-Methylphenyl | 374.42 | Increased lipophilicity |
| LK01379 (2d) | Thiadiazole + Propanoic | 4-Methoxybiphenyl | 438.07 | Improved solubility, lower steric bulk |
| Oxazole Derivative (927637-85-2) | Oxazole + Piperidine | 4-Ethylphenyl | N/A | Enhanced bioavailability |
Biological Activity
The compound 1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid is a derivative of thiadiazole and piperidine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: CHNOS
- Molecular Weight: 366.40 g/mol
The presence of the thiadiazole ring contributes to its biological activity through mechanisms such as enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacteria and fungi. The compound has demonstrated effectiveness against:
- Gram-positive bacteria: Such as Staphylococcus aureus
- Gram-negative bacteria: Including Escherichia coli
- Fungi: Such as Candida albicans
In vitro assays have revealed that the compound can inhibit bacterial growth at low concentrations, suggesting potential as an antimicrobial agent .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. The compound has been tested in animal models for its ability to reduce inflammation markers. Key findings include:
- Reduction in levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6)
- Decrease in edema in models of acute inflammation
These results indicate that the compound may serve as a therapeutic agent in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Notable points include:
- Cell Line Testing: The compound has shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT116 (colorectal cancer).
The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The carbonyl groups within the structure can form hydrogen bonds with active site residues of enzymes, inhibiting their function.
- Receptor Modulation: The piperidine moiety may facilitate binding to specific receptors involved in inflammatory and cancer pathways.
- DNA Interaction: Studies have indicated potential interactions with DNA, which could lead to cytotoxic effects in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Study on Thiadiazole Derivatives: A comprehensive review highlighted that thiadiazole derivatives exhibit a range of biological activities including antimicrobial and anticancer effects .
- Synthesis and Characterization Studies: Research on related compounds demonstrated their effectiveness against various pathogens and their potential as anti-inflammatory agents .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Compounds containing thiadiazole rings have been reported to exhibit antimicrobial properties. Research indicates that derivatives of thiadiazoles can inhibit bacterial growth, making them candidates for antibiotic development .
- Anticancer Potential : Studies have highlighted the anticancer properties of thiadiazole derivatives. The compound may interact with cellular pathways involved in cancer proliferation and apoptosis, suggesting its utility in cancer therapy .
- Anti-inflammatory Effects : Some derivatives of similar structures have shown promise in reducing inflammation, potentially making this compound useful in treating inflammatory diseases .
- Central Nervous System (CNS) Effects : The piperidine structure is often associated with CNS activity. Compounds with similar frameworks have been explored for their effects on neurological disorders, including anxiety and depression .
Synthesis and Derivatives
The synthesis of 1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid can be achieved through various methods:
- Nucleophilic Substitution Reactions : Utilizing piperidine derivatives and thiadiazole precursors can yield the target compound effectively.
- Modification of Functional Groups : Altering substituents on the thiadiazole or piperidine can enhance biological activity or selectivity.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against various bacterial strains. The results indicated that certain modifications significantly enhanced activity against resistant strains .
- Cytotoxicity Assays : In vitro assays demonstrated that specific derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating promising potency compared to standard chemotherapeutics .
- Inflammation Models : In vivo studies showed that compounds based on this structure reduced markers of inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step reactions, typically starting with condensation of intermediates like 4-methoxyphenyl isocyanate with thiadiazole precursors. Key steps include:
- Catalyst selection : Palladium acetate (Pd(OAc)₂) or copper-based catalysts are used for coupling reactions, with yields influenced by ligand choice (e.g., XPhos enhances cross-coupling efficiency) .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while toluene is preferred for cyclization at elevated temperatures (90–100°C) .
- Workup protocols : Acidic or basic aqueous washes (HCl/water or NaHCO₃) are critical for isolating carboxylic acid derivatives .
- Yield optimization : Multi-step reactions often achieve 40–70% yields, with purity enhanced via recrystallization (e.g., ethanol/water mixtures) .
Q. How can structural characterization be rigorously validated for this compound?
- Spectroscopic methods : Use / NMR to confirm piperidine and thiadiazole ring conformations. For example, piperidine protons appear as multiplet signals at δ 1.5–3.5 ppm, while thiadiazole carbons resonate at 160–170 ppm .
- Elemental analysis : Validate molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .
- X-ray crystallography : Resolve ambiguous stereochemistry; studies on analogous compounds show piperidine rings in chair conformations with thiadiazole moieties planar .
Q. What preliminary assays are recommended to screen for biological activity?
- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Analogous thiadiazole derivatives show MIC values of 8–32 µg/mL .
- Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assays. Piperidine-carboxylic acid derivatives exhibit IC₅₀ values <100 nM .
Advanced Research Questions
Q. How can conflicting data on synthetic yields or biological activity be resolved?
- Controlled variable testing : Replicate reactions with incremental changes in catalysts (Pd vs. Cu), solvents, or temperatures. For instance, Pd(OAc)₂/XPhos in tert-butanol at 100°C improves cross-coupling yields by 15–20% compared to CuI in DMF .
- Biological assay standardization : Normalize cell lines (e.g., HepG2 for cytotoxicity) and use internal controls (e.g., doxorubicin for anticancer activity). Discrepancies in MIC values may arise from variations in bacterial strains .
Q. What computational strategies support mechanistic studies of its bioactivity?
- Molecular docking : Model interactions with carbonic anhydrase using AutoDock Vina. The carboxylic acid group often coordinates Zn²⁺ in the active site, while the thiadiazole ring occupies hydrophobic pockets .
- QSAR modeling : Correlate substituent effects (e.g., 4-methoxyphenyl vs. chlorophenyl) with activity. Electron-withdrawing groups on the aryl ring enhance enzyme inhibition potency by 2–3-fold .
Q. How can stability and degradation profiles be assessed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via HPLC-UV (λ = 254 nm). Piperidine ring oxidation is a common degradation pathway .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS. Carboxylic acid derivatives typically show >80% stability .
Methodological Tables
Q. Table 1: Comparative Yields Under Varied Reaction Conditions
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/XPhos | t-BuOH | 100 | 68 | 98 | |
| CuI/1,10-phenanthroline | DMF | 80 | 52 | 95 |
Q. Table 2: Biological Activity of Structural Analogues
| Compound Modification | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| 4-Methoxyphenyl substitution | hCA II | 89 nM | |
| Chlorophenyl substitution | S. aureus | 16 µg/mL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
